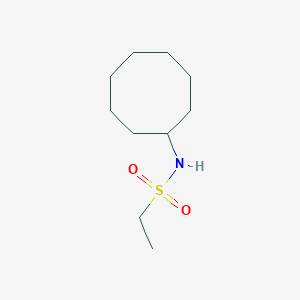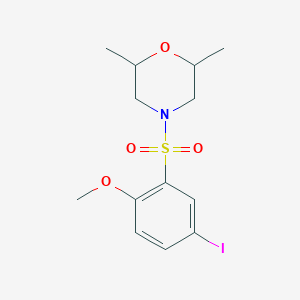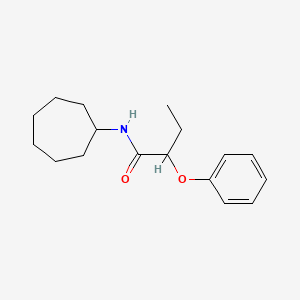
N,N'-bis(4,5-dimethyl-1,3-thiazol-2-yl)pentanediamide
Overview
Description
N,N'-bis(4,5-dimethyl-1,3-thiazol-2-yl)pentanediamide is a useful research compound. Its molecular formula is C15H20N4O2S2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.10276824 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Light Emitting Polymers
A study focused on synthesizing compounds with potential applications in producing polymeric light-emitting diodes (PLEDs) that emit green and yellow colors. These compounds include 1,5-bis(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)pentane and 1,2-bis(2-(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)ethoxy)ethane, which were synthesized via Ullmann and Suzuki couplings. The properties of the resulting polymers, such as their spectroelectrochemical and electrochromic characteristics, were investigated, highlighting their potential in light-emitting applications (Aydın & Kaya, 2012).
Coordination Properties of Donor Ligands Towards Rh(I)
Another research explored the coordination properties of ligands such as 1,5-bis(3,5-dimethyl-1-pyrazolyl)-3-thiapentane towards Rh(I). The study provided insights into the synthesis of complexes with potential applications in catalysis, demonstrating the versatile coordination behavior of these ligands and their potential in developing new catalytic systems (García‐Antón et al., 2004).
X-ray Imaging Applications
Research on a radiopaque compound, 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, synthesized for potential use in X-ray imaging, demonstrated the compound's high radiopacity and noncytotoxic nature, indicating its applicability in clinical X-ray imaging scenarios (Gopan et al., 2021).
Antimicrobial Studies of Chelating Agents
A study synthesized bisbenzimidazole-derived chelating agents and investigated their antimicrobial activity. These compounds exhibited broad-spectrum activity, potentially offering new approaches to antimicrobial therapy (Agh-Atabay, Dulger, & Gucin, 2003).
Properties
IUPAC Name |
N,N'-bis(4,5-dimethyl-1,3-thiazol-2-yl)pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-8-10(3)22-14(16-8)18-12(20)6-5-7-13(21)19-15-17-9(2)11(4)23-15/h5-7H2,1-4H3,(H,16,18,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYOHAXJCMPHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCC(=O)NC2=NC(=C(S2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[benzyl(phenyl)amino]-3-(4-nitrophenoxy)-2-propanol](/img/structure/B4035851.png)
![2-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B4035858.png)

![N-isopropyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B4035867.png)
![N-(ADAMANTAN-1-YL)-3-({2-[(ADAMANTAN-1-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B4035869.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide](/img/structure/B4035877.png)

![3-(4-METHOXYPHENYL)-N-{3-[3-(4-METHOXYPHENYL)PROPANAMIDO]PROPYL}PROPANAMIDE](/img/structure/B4035887.png)
![5-bromo-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4035889.png)
![1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4035910.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B4035911.png)
